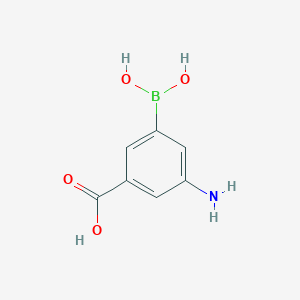

3-Amino-5-boronobenzoic acid

説明

Overview of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern chemistry. numberanalytics.comwikipedia.org Their unique electronic structure, featuring an electron-deficient boron atom, imparts a range of useful reactivity. wikipedia.org This class of compounds is noted for its stability and generally low toxicity compared to other organometallic reagents, making them more amenable to handling in a laboratory setting. fiveable.me Organoboron compounds are central to a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. acs.orgmdpi.com Their applications are extensive, spanning pharmaceuticals, materials science, and molecular imaging. acs.orgencyclopedia.pub

Significance of Boronic Acids in Organic Synthesis and Material Science

Boronic acids, a subclass of organoboron compounds with the general formula R-B(OH)₂, are particularly prominent in organic synthesis and materials science. mdpi.comwikipedia.org They serve as versatile building blocks for constructing complex molecules. boronmolecular.com A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.orglabinsights.nl This property is harnessed in the development of sensors and other molecular recognition systems. boronmolecular.comlabinsights.nl In materials science, the incorporation of boronic acids can impart specific functionalities to polymers and other materials. boronmolecular.com

Contextualization of Aromatic Amino Acids in Chemical and Biological Systems

Aromatic amino acids are a fundamental class of amino acids that possess an aromatic ring in their side chains. numberanalytics.com The primary examples found in proteins are phenylalanine, tyrosine, and tryptophan. These amino acids are crucial for protein structure and function, often playing a key role in stabilizing folded structures and participating in molecular interactions. wikipedia.org Beyond their role in protein synthesis, aromatic amino acids serve as precursors for a variety of important biomolecules, including neurotransmitters and hormones. wikipedia.orgyoutube.com In plants and microorganisms, they are synthesized via the shikimate pathway. wikipedia.orgyoutube.com The unique properties of their aromatic rings, such as the ability to absorb ultraviolet light, are also utilized in various analytical techniques. numberanalytics.comyoutube.com

Structure

2D Structure

特性

IUPAC Name |

3-amino-5-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQAAMZMJNXCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372250 | |

| Record name | 3-Amino-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116378-40-6 | |

| Record name | 3-Amino-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-carboxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 3 Amino 5 Boronobenzoic Acid

Synthetic Routes to 3-Amino-5-boronobenzoic Acid

The creation of this compound is a multi-step process that leverages key advancements in organometallic chemistry. The principal challenge lies in the controlled formation of the carbon-boron (C-B) bond at the desired position on the aromatic ring, while preserving the reactive amino and carboxylic acid groups.

Palladium-Catalyzed Coupling Reactions in Boronobenzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of arylboronic acids and their derivatives. These methods offer high efficiency and functional group tolerance, making them particularly suitable for complex molecules like this compound. The general approach involves the reaction of an aryl halide or triflate with a boron-containing reagent in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org While classically used for C-C bond formation, its principles are foundational to C-B bond formation methodologies. The synthesis of aminoboronic acids can be achieved using a related approach, often termed Miyaura borylation, which couples an aryl halide with a diboron (B99234) reagent. beilstein-journals.org

For the synthesis of a compound like this compound, a suitable precursor would be 3-amino-5-halobenzoic acid. The reaction would proceed by the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron species like bis(pinacolato)diboron (B136004) (B₂pin₂), and finally reductive elimination to yield the arylboronate ester. This ester can then be hydrolyzed to the desired boronic acid. The choice of ligands, such as bulky, electron-rich phosphines (e.g., SPhos), is crucial for enhancing catalyst activity and yield. nih.gov Non-natural C₃- and C₄-symmetric α-amino acid derivatives have been successfully synthesized using Suzuki-Miyaura cross-coupling, demonstrating the reaction's utility in creating complex amino acid structures. nih.gov

Table 1: Representative Conditions for Miyaura Borylation

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 3-Amino-5-bromobenzoic Acid | Electrophilic partner |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |

| Catalyst | PdCl₂(dppf), Pd₂(dba)₃ | Facilitates the C-B bond formation |

| Ligand | SPhos, XPhos | Stabilizes and activates the Pd catalyst |

| Base | Potassium Acetate (B1210297) (KOAc) | Activates the boron reagent |

| Solvent | Dioxane, Toluene | Reaction medium |

Beyond the standard Suzuki-Miyaura conditions, other palladium-catalyzed strategies exist for forming the critical C-B bond. A notable alternative involves the use of more atom-economical boron sources like pinacol (B44631) borane (B79455) (HBPin) instead of diboron reagents. nih.gov This method is also highly efficient for a range of aryl and heteroaryl halides and can be performed with low catalyst loadings and short reaction times. The mechanism is similar, involving a palladium catalyst and a base to facilitate the coupling between the aryl halide and the borane.

Furthermore, mechanochemical methods, which use ball milling to drive reactions in a solid state, have been developed for the palladium-catalyzed borylation of aryl halides. beilstein-journals.org This solvent-free approach is environmentally friendly, rapid, and can be performed in the air without requiring inert atmosphere techniques like Schlenk lines or glove boxes. beilstein-journals.org Such methods have proven effective for a variety of aryl halides, affording arylboronates in high yields.

Preparation via Aminobromobenzoic Acid Precursors

A practical and common route to this compound begins with a readily available halogenated precursor, specifically 3-amino-5-bromobenzoic acid. sigmaaldrich.com This starting material provides a reactive handle at the C5 position for the introduction of the boronic acid group via palladium-catalyzed borylation.

The reaction typically employs bis(pinacolato)diboron as the boron source, a palladium catalyst such as PdCl₂(dppf) or Pd₂(dba)₃, and a base like potassium acetate in an organic solvent such as dioxane. beilstein-journals.orgnih.gov The reaction mixture is heated to drive the coupling, resulting in the formation of the pinacol ester of this compound. Subsequent acidic or basic hydrolysis of the pinacol ester cleaves the protecting group from the boron atom, yielding the final free boronic acid. A patent for the synthesis of the related 3-aminophenylboronic acid describes a process starting from 3-bromoaniline, which is first protected and then reacted with triisopropyl borate (B1201080) at low temperatures, highlighting the industrial viability of using halogenated amine precursors. google.com

Strategies for Direct Boronation of Substituted Benzoic Acids

Direct C-H borylation represents a more advanced and atom-economical approach, as it circumvents the need for pre-halogenated substrates. This strategy involves the activation of a specific C-H bond on the aromatic ring and its subsequent conversion to a C-B bond. These reactions are typically catalyzed by iridium complexes. rsc.orgmdpi.com

The regioselectivity of the borylation is controlled by a directing group on the substrate. For 3-aminobenzoic acid, the amino group (or a modified version of it) can act as a directing group, guiding the iridium catalyst to activate an ortho C-H bond. rsc.orgmdpi.com For instance, N-bearing directing groups have proven effective in steering Ir-catalyzed C-H borylation to the ortho position. mdpi.com While this would naturally lead to borylation at the C2 or C4 position of 3-aminobenzoic acid, strategic use of protecting groups or alternative directing groups could potentially achieve substitution at the C5 position. This method offers a streamlined synthetic route but often requires careful optimization of ligands and reaction conditions to achieve the desired regioselectivity and yield.

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Miyaura Borylation | 3-Amino-5-bromobenzoic acid | Pd catalyst, B₂pin₂, Base | High yield, well-established | Requires pre-halogenated substrate |

| Direct C-H Borylation | 3-Aminobenzoic acid | Ir catalyst, B₂pin₂, Ligand | Atom-economical, fewer steps | Regioselectivity can be challenging |

Isolation and Purification Challenges of Free Aminoboronic Acids

Despite advances in synthetic methods, the isolation and purification of free aminoboronic acids like this compound present significant challenges. nih.govnih.gov One of the primary difficulties is the propensity of boronic acids to undergo dehydration to form cyclic trimers known as boroxines. nih.govwikipedia.org This equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) can complicate purification, as mixtures are often obtained. nih.gov

Furthermore, the amphoteric nature of aminoboronic acids, containing both a basic amino group and an acidic boronic acid group (as well as the carboxylic acid), means they can exist in various charged states depending on the pH. This can lead to issues with solubility and chromatographic separation. Purification often requires careful pH control during workup and extraction steps or the use of specialized techniques like ion-exchange chromatography. bio-rad.com In some cases, the aminoboronic acid is converted to a more stable derivative, such as a trifluoroborate salt, which is more easily handled and purified before being converted back to the free acid if needed. rsc.org

Derivatization and Functionalization Strategies

The selective modification of the amino, carboxylic acid, and boronic acid groups is paramount to harnessing the synthetic potential of this compound. This typically requires careful selection of reagents and reaction conditions, often involving the use of protecting groups to achieve regioselectivity.

Amide Formation with this compound

The formation of an amide bond can proceed from either the amino group or the carboxylic acid group of the title compound.

Amide formation via the carboxylic acid: This is the more common approach, where the carboxylic acid is coupled with a primary or secondary amine. To prevent self-polymerization or unwanted reactions at the molecule's own amino group, it is typically protected beforehand. The carboxylic acid is activated using a variety of coupling reagents. Standard peptide coupling methods are highly effective. libretexts.org For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active ester intermediate that readily reacts with an amine. libretexts.org

Another approach involves the conversion of the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. nih.gov This method is highly efficient but may not be suitable for sensitive substrates due to the harsh conditions. Boronic acid-based catalysts have also been developed for direct amidation, offering a milder alternative. tcichemicals.com

Amide formation via the amino group: The amino group can be acylated by reacting it with an activated carboxylic acid, such as an acid chloride or anhydride. For this reaction to be selective, the carboxylic acid moiety on the this compound scaffold is often protected, for example, as an ester, to prevent interference.

Table 1: Common Coupling Reagents for Amide Formation

| Reagent/System | Description |

|---|---|

| EDC/HOBt | A "zero-atom" coupling agent that activates the carboxyl group; HOBt suppresses side reactions. |

| DCC/HOBt | Similar to EDC but can form an insoluble urea (B33335) byproduct that is easily filtered off. |

| HATU | A highly efficient uronium-based coupling agent known for rapid reaction times and high yields. |

| SOCl₂ | Converts carboxylic acids to highly reactive acid chlorides. |

Esterification of the Carboxylic Acid Moiety

Esterification of the carboxylic acid group is a fundamental transformation that serves both as a method for creating new derivatives and as a protecting strategy for the carboxyl group.

The most classic method is the Fischer-Speier esterification , which involves heating the carboxylic acid in an excess of an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water helps to drive it to completion. This method is analogous to the preparation of benzocaine (B179285) from p-aminobenzoic acid. libretexts.org

For substrates that are sensitive to strong acids, milder conditions are available. One such method involves the reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide or ethyl bromide). The carboxylic acid is first deprotonated with a non-nucleophilic base, such as sodium carbonate or triethylamine, to form the carboxylate, which then acts as a nucleophile to displace the halide.

Transesterification is another viable method, where an existing ester is exchanged for another alcohol group, often driven by the removal of a more volatile alcohol byproduct. This can be catalyzed by either acids or bases. google.com

Table 2: Selected Esterification Methods

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal |

| Alkylation | Alkyl Halide (e.g., R-X), Base (e.g., K₂CO₃) | Typically at room temperature or with gentle heating |

| Transesterification | Alcohol (ROH), Catalyst | Heat, removal of byproduct alcohol |

Modifications at the Amino Group for Advanced Architectures

The amino group is a key handle for introducing structural diversity. Its nucleophilicity allows for a wide range of modifications, including alkylation, arylation, and the installation of protecting groups for multi-step synthesis. nih.govnih.gov

A crucial strategy for manipulating this compound is the protection of the amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. It is typically installed by reacting the amino group with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The Boc-protected derivative is stable to a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA) or HCl. This protection strategy allows for the selective functionalization of the carboxylic acid and boronic acid moieties without interference from the amine.

Beyond protection, the amino group can undergo reductive amination . This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form secondary or tertiary amines. nih.gov This method is highly effective for creating N-alkyl derivatives.

Synthesis of Pinacol Esters and Other Boronic Acid Derivatives

Boronic acids are known to be somewhat unstable and can undergo dehydration to form cyclic boroxine anhydrides. To improve stability, facilitate purification, and enhance reactivity in cross-coupling reactions, boronic acids are frequently converted into boronate esters. The most common of these are the pinacol esters .

The synthesis of the pinacol ester of this compound is typically achieved by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org The reaction is an esterification that releases water. It is often carried out in a solvent like dichloromethane (B109758) or toluene, with a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or with azeotropic removal of water to drive the reaction to completion. orgsyn.org

Alternatively, boronate esters can be synthesized from aryl halides. This involves the formation of an organometallic intermediate (either a Grignard reagent or an organolithium species) from the corresponding bromo- or iodo-analogue of the benzoic acid derivative, which then reacts with a boron-containing electrophile like pinacolborane or trimethyl borate, followed by treatment with pinacol. orgsyn.org Pinacolborane itself is a versatile reagent for the direct borylation of C-H bonds or for the hydroboration of alkenes and alkynes. sigmaaldrich.com

The resulting pinacol boronate esters, such as 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are robust, crystalline solids that are highly valuable intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.

Catalytic Applications of 3 Amino 5 Boronobenzoic Acid and Its Derivatives

Organocatalysis with Aminoboronic Acids

Organoboron acids, including aminoboronic acids, are stable and soluble Lewis acids with significant potential as catalysts for a wide variety of chemical reactions. nih.gov The catalytic activity of these compounds typically stems from the Lewis acidity of the trivalent boron atom, which allows for the reversible formation of covalent bonds with oxygen-containing functional groups. nih.gov Aminoboronic acids, in particular, offer the potential for bifunctional catalysis, where the amino group can act as a Brønsted base or a nucleophile, while the boronic acid moiety functions as a Lewis acid. nih.govacs.org This cooperative action is central to their effectiveness in various chemical transformations.

Dehydration Reactions Catalyzed by Boronic Acids

Boronic acids are effective catalysts for dehydration reactions, such as the condensation of carboxylic acids and amines to form amides, a process that eliminates water. rsc.orgnih.gov The Lewis acidic boron center activates the carboxylic acid by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The reaction proceeds through intermediates that facilitate the removal of water, which is often the rate-limiting step. While arylboronic acids, in general, are known to catalyze these reactions, the presence of an amino group can modulate the catalyst's activity and solubility. The cooperative action of the amino and boronic acid groups in bifunctional catalysts can lead to improved reaction rates and yields, particularly in direct amide bond formation. researchgate.net

Carbonyl Condensation Reactions

Aminoboronic acids have demonstrated their utility as catalysts in carbonyl condensation reactions, most notably in aldol (B89426) reactions. nih.govacs.org In these reactions, the catalyst's bifunctionality is key to its efficacy. The amino group can react with a ketone or aldehyde to form a nucleophilic enamine intermediate. youtube.com Simultaneously, the boronic acid group can act as a Lewis acid, coordinating to the carbonyl group of a second aldehyde molecule, thereby activating it for the nucleophilic attack by the enamine. nih.govpressbooks.pub This dual activation strategy within a single molecule can lead to high efficiency and stereoselectivity.

For instance, novel organocatalysts based on boro amino amides have been developed for asymmetric cross-aldol reactions between ketones and aromatic aldehydes. These catalysts have shown good activity, affording the desired chiral aldol products in satisfactory yields and stereoselectivities. nih.gov

Table 1: Performance of Boro Amino Amide Catalysts in Asymmetric Cross Aldol Reactions nih.gov Reaction of cyclohexanone (B45756) with 4-nitrobenzaldehyde.

| Catalyst | Co-catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4a | Benzoic Acid | 20 | rac | rac |

| 4b | Benzoic Acid | 90 | 68:32 | 90 (anti) |

| 4c | Benzoic Acid | 75 | 70:30 | 85 (anti) |

| 4d | Benzoic Acid | 68 | 65:35 | 80 (anti) |

| 4g | Benzoic Acid | 85 | 55:45 | 75 (anti) |

Acylation and Alkylation Processes

The Lewis acidic nature of the boronic acid moiety allows it to function as a catalyst in acylation and alkylation reactions, such as the Friedel-Crafts reaction. nih.govlibretexts.org In Friedel-Crafts acylation, the boronic acid can activate an acyl halide or anhydride, increasing the electrophilicity of the acyl group for attack by an aromatic ring. masterorganicchemistry.comopenstax.org Similarly, in alkylation reactions, it can facilitate the formation of a carbocation or a carbocation-like species from an alkyl halide, which then serves as the electrophile. openstax.org While general organoboron acids are known to catalyze these transformations, the specific application of 3-amino-5-boronobenzoic acid would leverage its bifunctional nature, although detailed studies on this specific compound are an area of ongoing research. The synthesis of α-aminoboronic acid derivatives has been achieved through methods like copper-catalyzed N-alkylation, highlighting the importance of these structures in synthetic chemistry. nih.gov

Cycloaddition Reactions

Organoboron acids are recognized as potential catalysts for cycloaddition reactions. nih.gov These reactions are powerful tools for the construction of cyclic molecules. wikipedia.org The role of the boronic acid catalyst is typically to act as a Lewis acid, activating one of the components of the cycloaddition. For example, in a Diels-Alder reaction, the catalyst can coordinate to a dienophile containing a carbonyl group, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the reaction with the diene. Boron-containing compounds have been synthesized using cycloaddition reactions, such as the [2+2+2] cycloaddition of borate-functionalized alkynes to form arylboronic esters. mdpi.com While the catalytic potential of aminoboronic acids in these reactions is an emerging area, their ability to organize reactants through hydrogen bonding and Lewis acid-base interactions suggests significant promise. nih.gov

Amide Formation Catalysis

One of the most well-documented applications of aminoboronic acids is in the catalysis of direct amide formation from carboxylic acids and amines. nih.govacs.orgresearchgate.net This reaction is of fundamental importance in chemistry and biology. rsc.org Arylboronic acids, including those with amino substituents, act as efficient dehydration catalysts for this transformation. researchgate.netdiva-portal.org The catalytic cycle is believed to involve the formation of an acylboronate intermediate through reaction with the carboxylic acid. This intermediate is highly activated towards nucleophilic attack by the amine, leading to the formation of the amide bond and regeneration of the boronic acid catalyst. rsc.org The presence of an amino group on the boronic acid catalyst can enhance its activity, potentially through intramolecular base catalysis. researchgate.net

Table 2: Boronic Acid-Catalyzed Direct Amidation Representative examples of boronic acid catalysts used in the amidation of various carboxylic acids and amines.

| Catalyst | Carboxylic Acid | Amine | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4,5-Trifluorophenylboronic Acid | Benzoic Acid | Benzylamine | 95 | scholaris.ca |

| 2-Iodo-3-methoxyphenylboronic acid (MIBA) | 4-Methoxybenzoic acid | Aniline | 98 | researchgate.net |

| 8-Quinolineboronic acid | Acetic Acid | Benzylamine | High | nih.govacs.org |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Phenylacetic Acid | Morpholine | 92 | researchgate.net |

Kinetic Resolution of Racemic Amines

Chiral bifunctional aminoboronic acids have been successfully employed as catalysts for the kinetic resolution of racemic amines. nih.govresearchgate.net Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. libretexts.org In this context, a chiral aminoboronic acid catalyzes the acylation of a racemic amine with an achiral acylating agent, such as a carboxylic acid. researchgate.net Due to the formation of diastereomeric transition states, one enantiomer of the amine reacts significantly faster than the other. This results in the formation of an enantioenriched amide and the recovery of the unreacted, also enantioenriched, amine. nih.gov This approach provides a direct and efficient route to chiral amines and amides, which are valuable building blocks in pharmaceuticals. ethz.chresearchgate.net

Table 3: Asymmetric Direct Amide Synthesis via Kinetic Resolution researchgate.net Catalyzed reaction between a racemic amine and an achiral carboxylic acid.

| Chiral Aminoboronic Acid Catalyst | Racemic Amine | Carboxylic Acid | Selectivity Factor (s) | Key Finding |

|---|---|---|---|---|

| Chiral bifunctional aminoboronic acid | 1-Phenylethylamine | Benzoic Acid | Moderate to high | Catalyst enables direct resolution during amide formation. |

| (S)-α,α-diphenyl-2-pyrrolidinemethanol-borane complex | Various cyclic secondary amines | N-Benzoyl-L-proline | Up to 94 | Effective for kinetic resolution of N-heterocycles. |

An exploration of the diverse catalytic functionalities of this compound and its related derivatives reveals their significant potential in modern organic synthesis. These compounds are uniquely equipped for a variety of catalytic applications, owing to the presence of both a Lewis acidic boronic acid group and a basic amino group within the same molecular framework. This structure allows for complex catalytic cycles and bifunctional activation modes, positioning them as valuable tools for chemists.

Advanced Materials and Polymer Science Applications

Integration into Polymer Architectures

The incorporation of 3-Amino-5-boronobenzoic acid into polymer chains can be achieved through various polymerization techniques, leveraging its reactive functional groups. The resulting polymers often exhibit unique properties due to the presence of the boronic acid moiety.

The synthesis of polymers incorporating this compound can be approached through several methods. The amino and carboxylic acid groups allow for step-growth polymerization, such as polycondensation, to form polyamides or polyesters. For instance, direct polycondensation of carboxylic acids and amines can be catalyzed by boronic acids themselves, suggesting the potential for self-catalyzed polymerization under certain conditions. researchgate.net

Another approach is the polymerization of the vinyl-substituted derivatives of this compound or its protected forms through chain-growth polymerization methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP). These methods offer good control over the polymer's molecular weight and architecture. mdpi.com

Electropolymerization is also a viable technique for creating thin films of polymers from aminophenylboronic acid precursors. rsc.orgrsc.org This method allows for the direct formation of a polymer film on an electrode surface, which can be advantageous for sensor applications. Furthermore, Suzuki polycondensation, a powerful tool for forming carbon-carbon bonds, can be employed with boronic ester derivatives of the monomer to create conjugated polymers with interesting electronic and optical properties. rsc.org

A significant challenge in the polymerization of boronic acid-containing monomers is the potential for side reactions, such as the formation of boroxines (anhydrides of boronic acids). This can be mitigated by using protected boronic acid monomers or by conducting the polymerization in the presence of water or other reagents that suppress boroxine (B1236090) formation. mdpi.com

Table 1: Polymerization Methods for Boronic Acid-Containing Monomers

| Polymerization Method | Monomer Type | Key Advantages | Potential Challenges |

| Polycondensation | Dicarboxylic acids and diamines | Direct incorporation of monomer | High temperatures may be required |

| RAFT/ATRP | Vinyl-functionalized monomers | Controlled molecular weight and architecture | Monomer synthesis required |

| Electropolymerization | Aminophenylboronic acids | Direct film formation on electrodes | Limited to conductive substrates |

| Suzuki Polycondensation | Boronic esters and aryl halides | Formation of conjugated polymers | Requires a palladium catalyst |

The boronic acid group of this compound is the key to creating responsive polymers and "smart" hydrogels. Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides and glycoproteins. This interaction is pH-dependent, with the bond being more stable at higher pH values. mdpi.com

This reversible binding forms the basis for stimuli-responsive materials. For example, a hydrogel containing boronic acid moieties will swell or shrink in response to changes in glucose concentration or pH. rsc.org This property is of great interest for developing self-regulated drug delivery systems, particularly for insulin (B600854) delivery in diabetic patients. rsc.org

Hydrogels formed from boronic acid-functionalized polymers and polymers containing diol groups, such as polyvinyl alcohol (PVOH), can exhibit self-healing properties. nih.gov If the hydrogel is cut, the reversible nature of the boronate ester bonds allows them to reform across the interface, restoring the hydrogel's integrity. nih.gov Research on a self-healing hydrogel composed of a copolymer containing 2-acrylamidophenylboronic acid (2APBA) and PVOH demonstrated this capability in various media, including cell culture medium. nih.gov

Table 2: Stimuli-Responsive Behavior of Boronic Acid Polymers

| Stimulus | Mechanism | Application |

| pH | Formation/dissociation of boronate esters | pH-responsive drug release |

| Glucose | Competitive binding with diols | Glucose sensors, self-regulated insulin delivery |

| Mechanical Stress | Reversible bond breakage and reformation | Self-healing materials |

The incorporation of this compound can impart specialty properties to polymers and coatings. The boronic acid group's ability to interact with biological molecules can be exploited to create antibacterial surfaces. For example, boronic acid-functionalized photosensitizers have been shown to target polysaccharides on bacterial cell envelopes, leading to effective antimicrobial action upon light activation. nih.gov Such functionalities can be anchored to polymer backbones to create self-disinfecting coatings.

Furthermore, the amino and carboxylic acid groups can be used to tune the solubility, adhesion, and cross-linking density of the polymer, making them suitable for various coating applications. The ability to form conjugated polymers through Suzuki polycondensation also opens up possibilities for creating conductive or photoactive coatings.

Surface Modification and Functionalization

The reactivity of this compound makes it an excellent candidate for modifying the surfaces of various materials to impart new properties.

Surfaces can be functionalized with this compound through various techniques, including self-assembled monolayers (SAMs), covalent grafting, and polymer coating. nih.gov The amino and carboxylic acid groups can be used to attach the molecule to a wide range of substrates, while the boronic acid group provides the desired functionality.

A key application of boronic acid-modified surfaces is in the development of sensors. For instance, poly(3-aminophenylboronic acid) has been used to functionalize carbon nanotubes to create chemiresistive sensors for the detection of sugars like fructose (B13574) and glucose. rsc.org The binding of the sugar to the boronic acid groups on the polymer-coated nanotubes causes a change in the electrical resistance of the device, allowing for quantitative detection. rsc.org

Another interesting application is the creation of surfaces with switchable wettability. By reversibly forming boronate esters with diols, the surface can be switched between hydrophilic and hydrophobic states. rsc.org This has potential applications in microfluidics, "lab-on-a-chip" devices, and smart textiles.

The selective binding properties of boronic acids make them attractive for use in advanced separation membranes. Membranes functionalized with boronic acid groups can be designed for the selective removal of specific molecules from a mixture.

A primary application is in the removal of boron from water. Boron, often present as boric acid in water sources, can be effectively captured by membranes containing diol-functionalized nanoparticles that complex with the boric acid. synthonix.com While this example uses diol-functionalized materials to capture boron, the reverse principle, using boronic acid-functionalized membranes to capture diol-containing molecules, is also a promising area of research.

For instance, a membrane incorporating this compound could potentially be used for the selective separation of saccharides or glycoproteins from a solution. The amino and carboxylic acid groups would allow for the integration of the monomer into the membrane polymer structure, while the boronic acid groups would provide the selective binding sites. The development of such membranes could have significant impacts on the biopharmaceutical industry for protein purification and in the food industry for sugar separation.

Dynamic Covalent Chemistry with Boronate Esters

Dynamic covalent chemistry (DCC) is a powerful strategy in materials science that utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. The boronic acid moiety of this compound is central to its application in DCC. Boronic acids are known for their ability to form dynamic covalent bonds with diols, creating boronate esters. nih.gov This reversible interaction is the cornerstone for designing intelligent and responsive materials. rsc.org

Reversible Covalent Bond Formation with Diols

The fundamental reaction underpinning the use of this compound in dynamic materials is the reversible esterification with 1,2- or 1,3-diols. nih.govresearchgate.net This reaction is an equilibrium process, and the stability of the resulting boronate ester is highly dependent on the surrounding chemical environment, particularly pH. nih.gov In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. It is the tetrahedral form that readily reacts with diols to form a cyclic boronate ester, releasing water in the process.

The forward reaction (ester formation) is typically favored at neutral to alkaline pH, where the tetrahedral boronate species is more prevalent. nih.gov Conversely, a decrease in pH to acidic conditions shifts the equilibrium back towards the boronic acid and diol, leading to the cleavage of the boronate ester bond. This pH-dependent reversibility provides a convenient "on/off" switch for controlling the connectivity of polymer networks.

| Condition | Effect on Boronate Ester Bond | Predominant Species |

| Neutral to Alkaline pH | Formation | Cyclic Boronate Ester |

| Acidic pH | Cleavage | Boronic Acid and Diol |

This controlled bond formation and breakage are instrumental in creating materials that can be reprocessed, recycled, or exhibit self-healing properties.

Self-Healing Materials and Adaptable Networks

The dynamic nature of the boronate ester bond is harnessed to create self-healing polymers and adaptable covalent networks. rsc.orgresearchgate.net When a material crosslinked with boronate esters is damaged, the reversible bonds can break and reform across the damaged interface, effectively repairing the material. This process can often be triggered or accelerated by a change in local pH or by the application of heat, which enhances the mobility of the polymer chains and facilitates the recombination of the boronic acid and diol moieties.

Intrinsic self-healing polymeric materials are designed to restore their original mechanical properties after damage through the reversible nature of their chemical bonds. rsc.orgresearchgate.net By incorporating this compound into a polymer backbone, and using a diol-containing crosslinker, a network is formed that is held together by these dynamic boronate ester linkages. When a crack propagates through the material, these bonds are broken. However, given the reversible nature of the boronate ester, new bonds can form across the fractured surfaces, leading to the restoration of the material's integrity.

Furthermore, these materials can be designed as covalent adaptable networks (CANs). CANs are a class of polymers that can change their shape and be reprocessed like thermoplastics, while maintaining the robustness of thermosets. The dynamic exchange of boronate ester bonds allows the polymer network to rearrange its crosslinks under specific conditions (e.g., heat or a chemical stimulus), enabling the material to be molded into new shapes or for stress to be relaxed within the material. researchgate.net

| Material Type | Enabling Mechanism | Key Feature of Boronate Ester Bond |

| Self-Healing Polymers | Bond cleavage at the fracture site and reformation across the interface. rsc.orgresearchgate.net | Reversibility allows for the restoration of covalent linkages. |

| Covalent Adaptable Networks (CANs) | Topological rearrangement of the polymer network through bond exchange. researchgate.net | Dynamic equilibrium facilitates reprocessing and stress relaxation. |

The development of these advanced materials is a testament to the versatility of this compound as a molecular building block. Its ability to participate in dynamic covalent chemistry opens up a wide array of possibilities for creating the next generation of smart and sustainable materials.

Biomedical and Biosensing Applications

Saccharide Recognition and Sensing

The boronic acid moiety is renowned for its capacity to reversibly bind with molecules containing cis-1,2- or -1,3-diol groups, a structural feature ubiquitous in saccharides (sugars). nih.govnih.gov This interaction forms the basis of its use in sensors designed to detect and quantify these vital biological molecules.

The fundamental principle behind saccharide recognition by boronic acids is the formation of dynamic covalent bonds with diols, resulting in five- or six-membered cyclic boronate esters. nih.govresearchgate.net This interaction is governed by an equilibrium between the boronic acid and the diol. In aqueous solutions, the boronic acid group exists in two forms: a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.net

The neutral trigonal form reacts slowly with diols. However, the anionic tetrahedral form undergoes much more rapid ligand exchange, making it more practical for sensing applications. nih.gov The presence of an amino group on the phenyl ring, as in 3-Amino-5-boronobenzoic acid, can influence the acidity (pKa) of the boronic acid. A lower pKa shifts the equilibrium in favor of the more reactive anionic boronate form, even at physiological pH, thereby facilitating the complexation with diols. nih.gov Upon binding with a diol, the boron atom's hybridization changes from sp² (trigonal) to sp³ (tetrahedral), a transformation that can be transduced into a measurable signal (e.g., a change in fluorescence or electrical impedance). nih.gov

The specific and reversible binding with diols has been extensively exploited to create sensors for glucose, a critical biomarker for managing diabetes. nih.govnih.gov Researchers have developed non-enzymatic sensors using aminophenylboronic acid derivatives, which offer an alternative to traditional enzyme-based monitors.

For instance, a highly sensitive glucose sensor was fabricated by functionalizing a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid (APBA). nih.gov This sensor operated via Electrochemical Impedance Spectroscopy (EIS), detecting changes in electrical properties upon glucose binding. The device demonstrated a remarkable ability to detect glucose over a wide range of concentrations with a very low limit of detection and high selectivity against other common sugars like fructose (B13574) and sucrose. nih.gov In another approach, 3-aminophenylboronic acid was bonded to a conducting polymer layer, which then captured glucose through the complexation between the boronic acid and the diol groups of the sugar. researchgate.net

The table below summarizes the performance of selected glucose sensors based on aminophenylboronic acid.

| Sensor Type | Transduction Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 3-Aminophenylboronic acid on SPCE | Electrochemical Impedance Spectroscopy (EIS) | Broad | 8.53 x 10⁻⁹ M | nih.gov |

| 3-Aminophenylboronic acid on conducting polymer | Electrochemical (CV, XPS, QCM) | 0.9 - 9.1 µM | 0.49 µM | researchgate.net |

The utility of boronic acid-based sensing extends beyond glucose to other biologically important molecules containing diol functionalities. The same principle of boronate ester formation allows for the detection of various other saccharides, such as galactose and mannose. nih.govresearchgate.net The specific binding affinity can vary between different sugars, which allows for the development of sensor arrays that can produce unique response patterns for each sugar. nih.gov

Furthermore, this sensing capability is not limited to saccharides. Boronic acids have been employed to detect carbohydrate-derived cancer biomarkers like sialic acid, which is often overexpressed on the surface of cancer cells. nih.gov This opens up possibilities for using boronic acid-functionalized probes in cancer diagnostics.

Pharmaceutical Research and Drug Development

In the realm of medicine, this compound serves as a versatile building block and a precursor for creating novel therapeutic agents.

As an important organic intermediate, this compound and its close relatives are frequently used in coupling reactions, most notably the Suzuki-Miyaura coupling reaction. google.comsigmaaldrich.com This reaction is a powerful tool for creating carbon-carbon bonds to assemble complex molecular architectures. The boronic acid group on one molecule is coupled with a halide on another in the presence of a palladium catalyst. google.com This methodology is widely applied in the synthesis of pharmaceuticals and advanced materials, making aminoboronic acids valuable reagents in the production of key intermediates for 5-HT4 receptor agonists and other complex drug molecules. google.comgoogle.com

Beyond its role as an intermediate, the boronic acid scaffold itself is a key component in the design of new bioactive molecules. By reacting the amino or carboxylic acid groups of this compound, or by modifying the boronic acid group of related compounds, researchers can synthesize novel structures with potential therapeutic properties. For example, new boronic-imine compounds derived from boronic acid precursors have been synthesized and investigated for their biological activities. nih.gov Studies have shown that certain boronic acid-based compounds exhibit significant anticancer activity against prostate cancer cells and possess antimicrobial properties against various bacteria and fungi. nih.gov This highlights the potential for developing new classes of drugs based on the boronic acid pharmacophore.

Enzyme Inhibition Studies

The unique structural features of this compound, particularly the presence of the boronic acid group, have positioned it as a compound of interest in enzyme inhibition studies. Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes, offering insights into potential therapeutic pathways.

A notable area of investigation involves the inhibition of glutathione (B108866) S-transferases (GSTs), a family of enzymes crucial for cellular detoxification processes. In some studies, derivatives of this compound have been synthesized and evaluated for their ability to modulate the activity of these enzymes. The boronic acid moiety is key to its inhibitory potential, capable of forming reversible covalent bonds with the active sites of certain enzymes.

| Target Enzyme Class | Example Study Focus | Significance |

| Glutathione S-transferases (GSTs) | Inhibition by derivatives of this compound | Provides insights into modulating cellular detoxification processes. |

Medicinal Chemistry Scaffold

In the field of medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. This compound serves as a valuable scaffold due to its bifunctional nature, possessing both an amino group and a boronic acid group, which can be independently modified.

This dual functionality allows for the systematic development of novel compounds with potential therapeutic applications. For instance, the amino group can be acylated or alkylated, while the boronic acid group can participate in reactions like the Suzuki-Miyaura cross-coupling to form biaryl structures. This versatility enables the exploration of a wide chemical space in the search for new drug candidates. A patent for compounds and methods to inhibit the interaction of Bcl proteins with binding partners lists this compound as a reactant. google.com

Biomolecule Conjugation and Labeling

The reactivity of the functional groups in this compound makes it a suitable candidate for the conjugation and labeling of biomolecules.

Strategies for Covalent Attachment to Proteins and Nucleic Acids

The amino and boronic acid groups of this compound provide handles for covalent attachment to biomolecules. The amino group can be readily coupled to carboxylic acid groups on proteins through amide bond formation, a common bioconjugation strategy.

The boronic acid moiety offers a unique mechanism for conjugation. It can form reversible covalent bonds with diol-containing molecules, which are present in the sugar backbone of nucleic acids and on the surface of glycoproteins. This specific interaction allows for targeted labeling and immobilization of these biomolecules.

| Functional Group | Reactive Partner on Biomolecule | Resulting Linkage |

| Amino Group (-NH2) | Carboxylic Acid (-COOH) | Amide Bond |

| Boronic Acid (-B(OH)2) | Diol | Boronate Ester |

Applications in Targeted Delivery Systems

The ability to conjugate this compound to biomolecules opens up possibilities for its use in targeted delivery systems. By attaching it to a targeting ligand, such as an antibody or a peptide that recognizes a specific cell surface receptor, a drug or imaging agent can be selectively delivered to a desired site in the body.

The boronic acid group's affinity for diols can be exploited for targeting cells with a high expression of sialic acids, which are often found on the surface of cancer cells. This interaction provides a basis for developing targeted therapies that can selectively accumulate in tumor tissues, potentially increasing efficacy while minimizing off-target effects.

Analytical Chemistry Methodologies

Chromatographic Applications

While extensive dedicated studies on the chromatographic behavior of 3-Amino-5-boronobenzoic acid are not widely documented, its purification has been described using standard chromatographic techniques. In the context of chemical synthesis, silica (B1680970) gel chromatography is a cited method for the purification of reaction mixtures containing this compound. This technique separates compounds based on their polarity, with this compound exhibiting moderate polarity allowing for effective separation from less polar or more polar impurities.

A patent document describes a purification procedure where a reaction mixture containing the compound was purified over a silica gel column. The process involved using a solvent system of 5-10% methanol (B129727) in dichloromethane (B109758), which indicates the compound's amenability to normal-phase chromatography.

| Chromatography Method | Stationary Phase | Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | 5-10% Methanol in Dichloromethane with 0.2% acetic acid | Purification |

Reagent for Selective Binding and Detection of Analytes

The boronic acid functional group, -B(OH)₂, is a key feature of this compound. Boronic acids are well-established as synthetic receptors capable of forming reversible covalent bonds with compounds containing cis-diol groups (two hydroxyl groups on adjacent carbon atoms). nih.govacs.org This interaction forms a stable five- or six-membered cyclic boronate ester. nih.govnih.gov

This selective and reversible binding is the cornerstone for the use of boronic acid-containing molecules in various analytical applications, including:

Sensing and Separation: They are widely exploited in systems designed to sense or separate saccharides (sugars), glycoproteins, and other biologically relevant diols. acs.orgacs.org

Dynamic Materials: The reversible nature of the boronate ester bond is used to create dynamic materials like self-healing hydrogels and stimuli-responsive polymers. researchgate.netnsf.gov

Although specific research detailing this compound as a reagent for analyte detection is not prominent in the reviewed literature, its molecular structure strongly suggests its potential for these applications. The presence of the boronic acid group makes it a candidate for the development of sensors, particularly for biologically important molecules like glucose. The binding equilibrium is typically pH-dependent, which allows for tunable control over the binding and release of the target analyte. nih.govresearchgate.net

| Functional Group | Target Analyte | Binding Mechanism | Potential Application |

| Boronic Acid | cis-Diol containing molecules (e.g., glucose, fructose) | Reversible covalent formation of a cyclic boronate ester | Electrochemical or optical sensors |

Spectroscopic Studies of Boronic Acid Interactions

Dedicated spectroscopic studies focusing solely on this compound are limited in publicly available research. However, the spectroscopic properties can be inferred from its constituent functional groups: the aminobenzoic acid fluorophore/chromophore and the diol-binding boronic acid group.

Aminobenzoic acids are known to exhibit fluorescence. nih.govresearchgate.net The ortho-aminobenzoic acid (anthranilic acid) moiety, for instance, is commonly used as a fluorescent probe in biochemical assays. nih.govnih.gov It is therefore highly probable that this compound possesses fluorescent properties.

In the field of sensor development, the interaction between a boronic acid and a diol is often transduced into a readable fluorescent signal. acs.org The binding of a diol to the boron center can alter the electronic properties of the aromatic ring, leading to a change in the fluorescence intensity or emission wavelength. nih.gov This principle is the basis for many fluorescent glucose sensors. nih.gov Given its structure, this compound is a potential candidate for the design of such fluorescent sensors, where the binding of an analyte like glucose could modulate its fluorescence.

Studies on related isomers, such as p-aminobenzoic acid (PABA), show distinct absorption bands in the UV region. mdpi.com The interaction of the amino group and the carboxylic acid group with the benzene (B151609) ring dictates the electronic transitions responsible for UV absorption. acs.org

| Compound | Reported Absorption Maxima (nm) | Reference |

| 3-Aminobenzoic Acid | 194, 226, 272 | |

| 4-Aminobenzoic Acid | 194, 226, 278 | sielc.com |

Based on these related structures, this compound is expected to exhibit characteristic absorption peaks in the UV region, likely with maxima between 220-280 nm.

Computational and Theoretical Studies

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are instrumental in predicting the reactivity and selectivity of 3-amino-5-boronobenzoic acid. By constructing a three-dimensional model of the molecule, researchers can identify sites that are susceptible to electrophilic or nucleophilic attack. The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) on the benzene (B151609) ring, in addition to the boronic acid group (-B(OH)2), creates a complex electronic landscape.

The amino group is an activating, ortho-para directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. Conversely, the carboxylic acid and boronic acid groups are deactivating, meta-directing groups, withdrawing electron density from the ring. This interplay of electron-donating and -withdrawing groups governs the molecule's reactivity in various chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy and spatial distribution of these orbitals can indicate the most likely sites for chemical reactions.

Table 1: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively High | Susceptible to electrophilic attack |

| LUMO Energy | Relatively Low | Can accept electrons from nucleophiles |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability |

| Electrostatic Potential | Negative potential near the amino group, positive near the boronic and carboxylic acid groups | Guides interactions with charged species |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed picture of the electronic structure of this compound. These calculations can determine various electronic properties, including the distribution of electron density, dipole moment, and atomic charges.

These calculations would likely reveal a significant polarization of the molecule. The electronegative oxygen and nitrogen atoms would draw electron density away from the carbon and boron atoms, creating a complex distribution of partial charges across the molecule. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its behavior in different solvent environments.

Table 2: Calculated Electronic Properties of a Related Compound, 3-Carboxyphenylboronic Acid

| Property | Value | Reference |

| Melting Point | 243-247 °C | sigmaaldrich.com |

| Molecular Weight | 165.94 g/mol | sigmaaldrich.com |

Simulation of Binding Interactions with Biomolecules

The simulation of binding interactions between this compound and biomolecules, such as proteins, is a critical area of study, particularly for potential pharmaceutical applications. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The boronic acid group is of particular interest as it can form reversible covalent bonds with serine residues in the active sites of some enzymes, a property exploited in the design of enzyme inhibitors.

Molecular dynamics simulations provide a dynamic view of the binding process. By simulating the movement of the molecule and the protein over time, researchers can assess the stability of the binding complex and identify key interactions that contribute to binding affinity. These simulations can also reveal how the binding of the molecule might alter the conformation and function of the protein.

While specific simulation studies on this compound are not prevalent in the literature, the general principles of amino acid and boronic acid interactions with proteins are well-established. For instance, studies on the interaction of amino acids with various surfaces and nanoparticles provide a methodological framework for how such simulations would be conducted.

Future Directions and Emerging Research Areas

Sustainable Synthesis of Boronic Acids

The synthesis of boronic acids, including derivatives like 3-Amino-5-boronobenzoic acid, is undergoing a transformation driven by the principles of green chemistry. The goal is to develop methods that are more environmentally benign, efficient, and sustainable compared to traditional synthetic routes. Future research is focused on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development in sustainable synthesis include:

Catalyst-Free and Metal-Free Reactions: Innovations are emerging that avoid heavy metal catalysts, which are often toxic and difficult to remove from the final product. For instance, methods using visible-light photoredox catalysis are being explored for the borylation of aryl halides. organic-chemistry.org Similarly, protocols utilizing non-toxic reagents like hydrogen peroxide or sodium sulfite (B76179) in green solvents like water or ethanol (B145695) represent a significant step forward. rsc.orgresearchgate.netacs.org

Water as a Green Solvent: Water is an ideal solvent for green synthesis due to its non-toxicity, availability, and safety. Research is underway to develop water-soluble catalysts and reaction conditions, such as micellar catalysis, that enable efficient synthesis of boronic acids in aqueous media. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, incorporating most or all of the atoms of the starting materials. nih.gov This approach aligns with the principles of atom economy and reduces the need for intermediate purification steps, thereby minimizing solvent use and waste generation. nih.govresearchgate.net

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent alternative for synthesizing boronic acid esters, often with higher yields and shorter reaction times than solution-based methods. researchgate.net

Phase-Switching Strategies: A novel approach involves using the boronic acid group as a "productive tag" in a phase-switching system. acs.org This allows for reactions to occur in a homogeneous phase, with product separation achieved by a simple liquid-liquid extraction, thus avoiding the need for chromatography and significantly reducing solvent waste. acs.org

Table 1: Emerging Sustainable Synthesis Strategies for Boronic Acids

| Strategy | Key Features | Advantages |

|---|---|---|

| Photoredox Catalysis | Uses visible light to drive reactions. organic-chemistry.orgacs.org | Mild reaction conditions, avoids harsh reagents. organic-chemistry.org |

| Aqueous Synthesis | Employs water as the primary solvent. researchgate.netacs.org | Environmentally benign, safe, and cost-effective. researchgate.net |

| Multicomponent Reactions | Combines three or more reactants in one pot. nih.gov | High atom economy, reduces waste and purification steps. nih.gov |

| Mechanochemistry | Solvent-free synthesis via mechanical force. researchgate.net | Reduces solvent use, can improve reaction rates and yields. researchgate.net |

| Phase-Switch Tagging | Uses boronic acid moiety to facilitate purification. acs.org | Avoids chromatography, minimizes solvent waste. acs.org |

Novel Catalytic Transformations

The inherent Lewis acidity of the boron center, combined with the presence of amino and carboxyl groups, makes this compound a promising candidate for the development of novel bifunctional catalysts. Aminoboronic acids are known to catalyze a range of organic reactions, and future research aims to expand this repertoire. nih.gov

Potential catalytic applications for this compound and its derivatives include:

Direct Amide Formation: Aminoboronic acids have proven effective as catalysts for the direct condensation of carboxylic acids and amines to form amides, a fundamental transformation in organic chemistry. nih.gov This avoids the need for stoichiometric activating agents, which generate significant waste.

Asymmetric Aldol (B89426) Reactions: Chiral aminoboronic acids can act as catalysts in aldol reactions, facilitating the formation of carbon-carbon bonds with high stereocontrol. nih.gov

Suzuki-Miyaura Cross-Coupling: While boronic acids are traditionally substrates in Suzuki-Miyaura reactions, the development of boronic acid-based ligands and catalysts is an active area of research. chemrxiv.orglibretexts.orgnih.gov The specific electronic and steric properties of this compound could be exploited in the design of new ligands for palladium-catalyzed cross-coupling reactions. illinois.edu

Biomass Conversion: Certain boronic acids, such as 2-carboxyphenylboronic acid, have been shown to be effective catalysts for the conversion of biomass-derived sugars into valuable platform chemicals like 5-hydroxymethylfurfurals. mit.edu The acidic and basic sites within this compound could potentially facilitate similar transformations.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Catalytic Role of Aminoboronic Acid | Potential Advantage |

|---|---|---|

| Amide Bond Formation | Activates carboxylic acid via Lewis acid interaction. nih.gov | Avoids wasteful stoichiometric activating agents. nih.gov |

| Aldol Reactions | Forms boronate enolates or enamines as key intermediates. nih.gov | Enables stereoselective C-C bond formation. nih.gov |

| Cross-Coupling Reactions | Can serve as a ligand to modulate the activity of a metal catalyst. chemrxiv.org | Fine-tuning of catalyst performance for challenging substrates. nih.gov |

| Biomass Conversion | Acts as a bifunctional acid-base catalyst. mit.edu | Metal-free catalysis for sustainable chemical production. mit.edu |

Integration into Nanotechnology and Advanced Sensing Platforms

A significant and rapidly advancing area of research is the use of boronic acids in nanotechnology, particularly for the development of sensors and drug delivery systems. mdpi.comacs.org The ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of this technology. rsc.orgnih.gov This interaction is highly specific and allows for the selective recognition of saccharides and other diol-containing biomolecules. nih.govnih.gov

Future applications of this compound in this field include:

Fluorescent Nanosensors: By functionalizing fluorescent nanoparticles, such as carbon quantum dots (CQDs) or graphitic carbon nitride quantum dots, with this compound, highly sensitive and selective sensors can be created. nih.govresearchgate.net The binding of a target analyte like glucose or sialic acid to the boronic acid can modulate the fluorescence of the nanoparticle, providing a detectable signal. nih.govnih.gov A related compound, 3-aminophenylboronic acid, has already been used to create quantum dots that can selectively label sialic acids on the surface of living cells. nih.gov

Stimuli-Responsive Hydrogels: Incorporating this compound into polymer hydrogels can impart stimuli-responsive properties. These "smart" gels can change their volume or release an encapsulated payload in response to changes in the concentration of glucose or other diols, making them promising materials for glucose-responsive insulin (B600854) delivery systems. nih.gov

Targeted Drug Delivery: Nanoparticles functionalized with this compound can be used to target cells that overexpress sialic acid-containing glycoproteins, a common feature of cancer cells. acs.org This boronate-affinity targeting provides a mechanism for delivering therapeutic agents directly to diseased cells, potentially increasing efficacy and reducing side effects.

Table 3: Nanotechnology and Sensing Platforms Incorporating Boronic Acids

| Platform | Principle of Operation | Target Analytes | Potential Application |

|---|---|---|---|

| Quantum Dots | Analyte binding modulates fluorescence via PET or ICT mechanisms. nih.govnih.gov | Glucose, Sialic Acids, Catecholamines. nih.govnih.gov | Cellular imaging, diagnostics. nih.gov |

| Polymer Hydrogels | Reversible cross-linking via boronate ester formation causes volume change. nih.gov | Glucose, ATP. acs.org | Glucose-responsive drug delivery. nih.gov |

| Functionalized Nanoparticles | Boronate-affinity binding to cell surface glycoproteins. acs.orgnih.gov | Sialic Acids. acs.org | Targeted cancer therapy. tandfonline.com |

Exploration in New Therapeutic Modalities

The field of medicinal chemistry has seen a surge of interest in boronic acids, culminating in the approval of several boronic acid-containing drugs by the FDA. nih.govbohrium.comnih.gov Their unique ability to act as reversible covalent inhibitors of enzymes, particularly serine proteases, makes them a valuable pharmacophore. nih.govresearchgate.net The boronic acid group can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent and selective enzyme inhibition. nih.gov

The structure of this compound makes it an attractive scaffold for designing new therapeutic agents:

Enzyme Inhibitors: As an α-aminoboronic acid analogue, it can be incorporated into peptides or other small molecules designed to target the active sites of proteases, such as those involved in cancer, viral replication, or inflammatory diseases. tandfonline.comnih.gov

Drug Delivery and Prodrugs: The boronic acid moiety can be used to create prodrugs that release an active pharmaceutical ingredient in response to specific biological stimuli, such as high concentrations of reactive oxygen species (ROS) or adenosine (B11128) triphosphate (ATP) found in tumor microenvironments. acs.org

Pharmacokinetic Modification: The incorporation of a boronic acid group into a known drug molecule can alter its physicochemical properties, potentially improving its pharmacokinetic profile, such as solubility, stability, or cell permeability. nih.govnih.gov

Table 4: Therapeutic Modalities and Targets for Boronic Acid-Based Drugs

| Therapeutic Modality | Mechanism of Action | Key Molecular Targets |

|---|---|---|

| Enzyme Inhibition | Mimics the tetrahedral transition state of substrate hydrolysis. nih.gov | Serine Proteases, Proteasomes, β-Lactamases. nih.govnih.gov |

| Targeted Drug Delivery | Binds to overexpressed sialic acids on cancer cells. acs.orgtandfonline.com | Cell surface glycoproteins. acs.org |

| Stimuli-Responsive Prodrugs | Forms boronate esters that are cleaved by specific biological triggers (e.g., ROS, ATP). acs.org | Reactive Oxygen Species, ATP. acs.org |

Q & A

Q. What are the key physicochemical properties of 3-Amino-5-boronobenzoic acid, and how do they influence experimental design?

Answer:

- Molecular formula : C₇H₈BNO₄, Molecular weight : 180.95 g/mol, PSA : 103.78 Ų, LogP : -0.772 .

- The boronic acid group (-B(OH)₂) confers pH-dependent solubility and reactivity, making aqueous buffer selection critical for stability studies. The amino and carboxyl groups enable conjugation or derivatization for probe synthesis.

- Experimental design tip : Use polar solvents (e.g., DMSO, water) for dissolution, and avoid prolonged exposure to basic conditions (>pH 9) to prevent boronate ester formation .

Q. What synthetic routes are reported for this compound, and what are their limitations?

Answer:

- Direct synthesis : Functionalization of 5-bromo-3-nitrobenzoic acid via Miyaura borylation, followed by nitro-group reduction. Yield: ~60–70% .

- Limitations : Requires palladium catalysts (e.g., Pd(dppf)Cl₂), which may introduce metal impurities. Side reactions (e.g., deborylation) occur under acidic conditions .

- Alternative : Use protected intermediates (e.g., pinacol boronate esters) to enhance stability during synthesis .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

Advanced Research Questions

Q. How does the boron moiety in this compound facilitate its application in targeted drug design?

Answer:

- The boronic acid group enables Suzuki-Miyaura cross-coupling for bioconjugation (e.g., antibody-drug conjugates) .

- Acts as a protease inhibitor in enzyme-targeted therapies (e.g., binding to serine hydrolases via reversible boronate ester formation) .

- Advanced application : Investigate its role in boron neutron capture therapy (BNCT) by studying ¹⁰B isotope enrichment and cellular uptake efficiency .

Q. What strategies can mitigate instability issues of this compound in aqueous solutions?

Answer:

Q. How should researchers address contradictory data on the compound’s biological activity across studies?

Answer:

- Potential causes : Variability in assay conditions (pH, temperature) or impurities (e.g., residual Pd).

- Resolution steps :

- Statistical tools : Apply meta-analysis to harmonize data from disparate studies .

Q. What are the unexplored research avenues for this compound in medicinal chemistry?

Answer:

- Pharmacokinetics : Study its BBB permeability using in vitro models (e.g., MDCK-MDR1 cells) .

- Prodrug development : Explore ester/amide derivatives to enhance oral bioavailability .

- Combination therapies : Pair with fluorophores (e.g., Cy5) for theranostic applications in cancer imaging .

Methodological Guidelines

Q. Handling and Storage Recommendations

Q. Experimental Controls for Boron-Specific Assays

- Negative control : Use boronic acid-free analogs (e.g., 3-Amino-5-carboxybenzoic acid).

- Positive control : Include known boron-containing inhibitors (e.g., Bortezomib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。